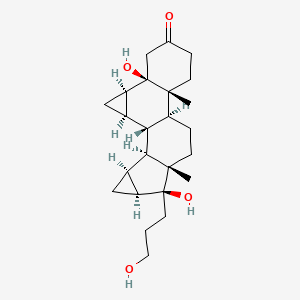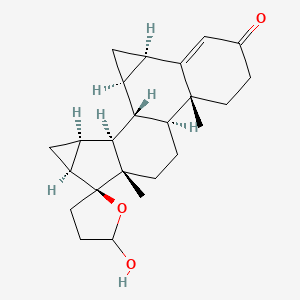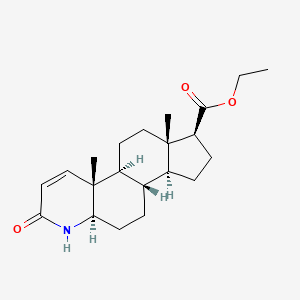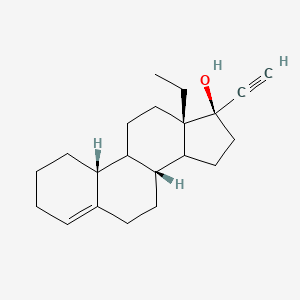
Levonorgestrel Impurity D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levonorgestrel Impurity D is a chemical compound that is structurally related to Levonorgestrel, a synthetic progestogen used in various contraceptive formulations. This compound is often encountered as a byproduct or degradation product during the synthesis and storage of Levonorgestrel. It is important to study and understand the properties and behavior of this impurity to ensure the safety and efficacy of pharmaceutical products containing Levonorgestrel.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Levonorgestrel Impurity D involves several steps, including protection, halogenation, hydroxylation, dehalogenation, and ethynylation reactions. The process typically starts with a compound that undergoes ketal protection at specific positions, followed by halogenation and hydroxylation to introduce functional groups. Subsequent dehalogenation and methyl etherification reactions lead to the formation of intermediate compounds. Finally, ethynylation and deprotection steps yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistent quality of the final product. The process is designed to minimize the formation of unwanted byproducts and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Levonorgestrel Impurity D undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Hydroxylation: Addition of hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations. For example, hydroxylation reactions may require the use of specific catalysts and controlled temperatures to ensure selectivity .
Major Products Formed
The major products formed from these reactions include various hydroxylated, halogenated, and dehalogenated derivatives of this compound. These products are characterized and analyzed to understand their properties and potential impact on the efficacy and safety of pharmaceutical formulations.
Applications De Recherche Scientifique
Levonorgestrel Impurity D has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in the development and validation of analytical methods for quality control and stability studies.
Toxicological Studies: Assessed for its potential genotoxicity and other toxicological properties to ensure the safety of Levonorgestrel-containing products.
Chemical Synthesis: Studied to understand its formation pathways and to develop strategies to minimize its presence in final pharmaceutical products.
Mécanisme D'action
The mechanism of action of Levonorgestrel Impurity D is not as well-studied as that of Levonorgestrel itself. it is believed to interact with similar molecular targets, including progesterone and androgen receptors. By binding to these receptors, this compound may influence the release of gonadotropin-releasing hormone from the hypothalamus, thereby affecting ovulation and other reproductive processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Levonorgestrel Impurity D can be compared with other impurities and related compounds such as:
- Levonorgestrel Impurity B
- Levonorgestrel Impurity C
- Levonorgestrel Impurity G
Uniqueness
This compound is unique in its specific structural modifications and the pathways through which it is formed. Unlike other impurities, it undergoes a distinct series of reactions involving ketal protection, halogenation, and ethynylation, which contribute to its unique chemical properties .
By understanding the properties, preparation methods, and applications of this compound, researchers can ensure the safety and efficacy of pharmaceutical products containing Levonorgestrel, ultimately contributing to better healthcare outcomes.
Propriétés
Numéro CAS |
32419-58-2 |
|---|---|
Formule moléculaire |
C21H30O |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H30O/c1-3-20-13-11-17-16-8-6-5-7-15(16)9-10-18(17)19(20)12-14-21(20,22)4-2/h2,7,16-19,22H,3,5-6,8-14H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
Clé InChI |
MXXKGWYLIJQEBP-XUDSTZEESA-N |
SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 |
SMILES isomérique |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34 |
SMILES canonique |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 |
Apparence |
Colorless Semi-Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)

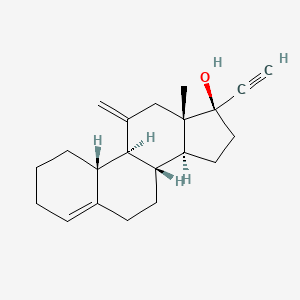
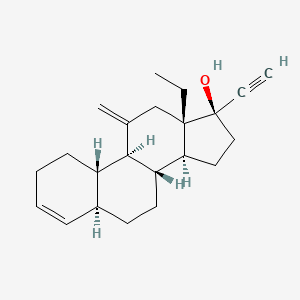
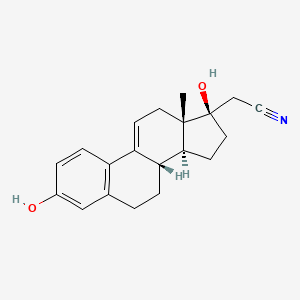
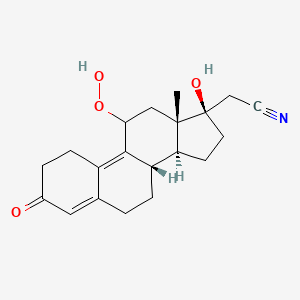
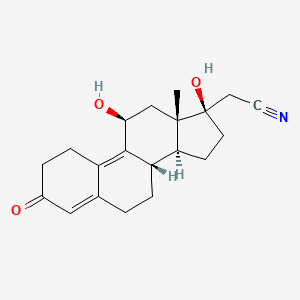
![4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one](/img/structure/B601940.png)
